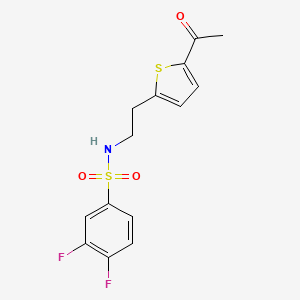
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and difluorobenzene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative. The acetylation of thiophene can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 5-acetylthiophene is then subjected to a Friedel-Crafts alkylation with an appropriate alkyl halide to introduce the ethyl group.
Next, the difluorobenzenesulfonamide moiety is synthesized separately. This involves the sulfonation of 3,4-difluorobenzene using chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The final step involves coupling the thiophene derivative with the sulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
化学反应分析
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
科学研究应用
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Medicine: Explored for its potential anticancer activity, leveraging the biological activity of the thiophene and sulfonamide moieties.
Industry: Utilized in the development of organic semiconductors and other materials for electronic applications.
作用机制
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide in biological systems involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
In cancer cells, the compound may exert its effects by interfering with cellular signaling pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways involved can vary depending on the specific type of cancer and the cellular context.
相似化合物的比较
Similar Compounds
Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine, are well-known for their antibacterial properties.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-acetylthiophene share the thiophene ring structure and exhibit various biological activities.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide is unique due to the combination of the thiophene ring, acetyl group, and difluorobenzenesulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S2/c1-9(18)14-5-2-10(21-14)6-7-17-22(19,20)11-3-4-12(15)13(16)8-11/h2-5,8,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJXYZGBVQQHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(hydroxymethyl)phenoxy]butanenitrile](/img/structure/B2635729.png)
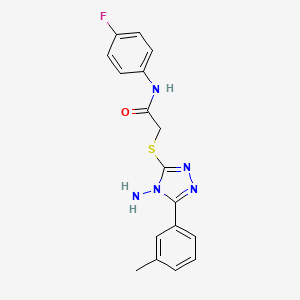
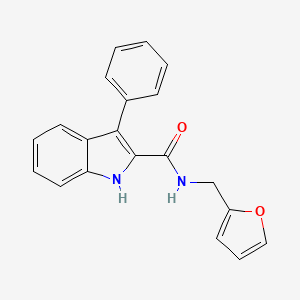
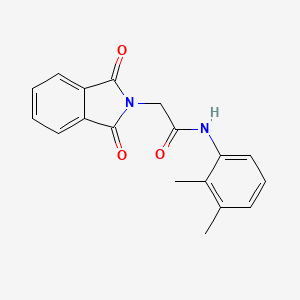
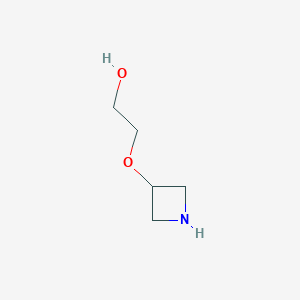
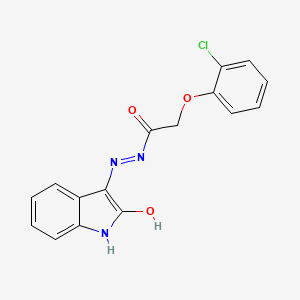
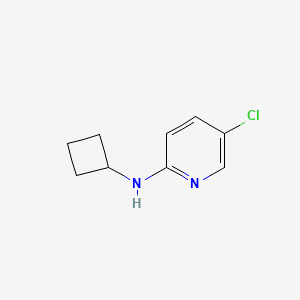
![2-{[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2635740.png)
![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2635741.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2635742.png)
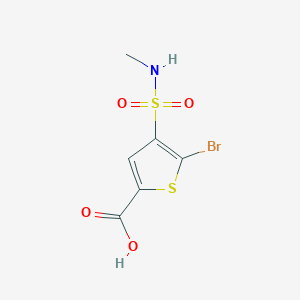

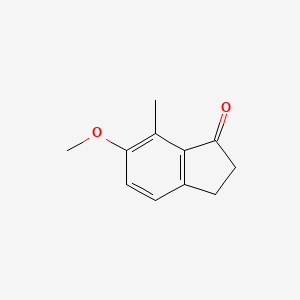
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2635750.png)
